
6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline (DMTQ) is a compound that belongs to the family of tetrahydroisoquinolines. This compound has been the subject of research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been suggested that this compound may act as an agonist at the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including cell survival, cell differentiation, and neurotransmitter release. Activation of the sigma-1 receptor has been shown to have neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. This compound has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10. In addition, this compound has been shown to have analgesic effects and to inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to have low toxicity. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline. One area of research could be to further investigate its mechanism of action. Another area of research could be to explore its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, more research could be done to investigate its potential use in cancer therapy.
Conclusion
In conclusion, this compound is a compound that belongs to the family of tetrahydroisoquinolines. It has been the subject of research due to its potential therapeutic properties. This compound has been shown to have anti-inflammatory, analgesic, and antitumor activities. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. While this compound has several advantages for lab experiments, it also has some limitations. There are several future directions for research on this compound, including further investigation of its mechanism of action and its potential use in cancer therapy.
Métodos De Síntesis
6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized by the Pictet-Spengler reaction, which involves the condensation of an amino acid or its derivative with an aldehyde or ketone. This reaction results in the formation of a tetrahydroisoquinoline ring system. This compound can also be synthesized from 4-methylcyclohexanone and 2,3-dimethoxybenzaldehyde in the presence of ammonium acetate and acetic acid.
Aplicaciones Científicas De Investigación
6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has been the subject of research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antitumor activities. This compound has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
6,7-dimethoxy-2-(4-methylcyclohexyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-13-4-6-16(7-5-13)19-9-8-14-10-17(20-2)18(21-3)11-15(14)12-19/h10-11,13,16H,4-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLQSTQNNRDBGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198285 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

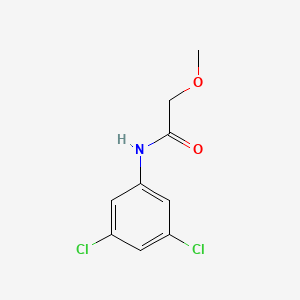
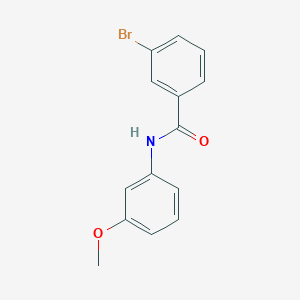
![N-{4-[N-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5797489.png)
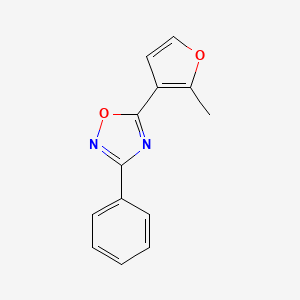
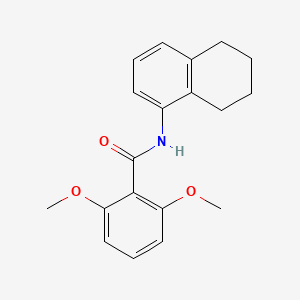

![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5797525.png)
![N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4,5-dihydro-1H-imidazole-1-carboxamide](/img/structure/B5797526.png)
![1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5797538.png)
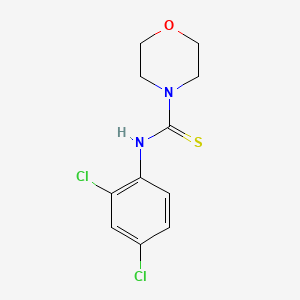
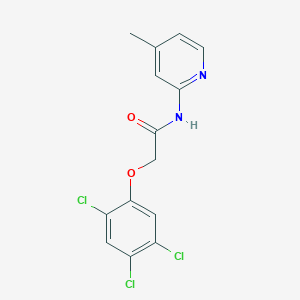
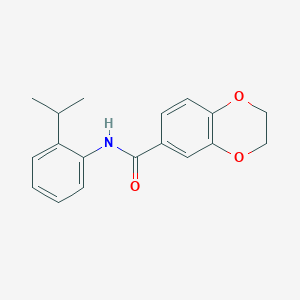
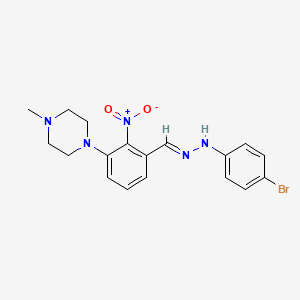
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B5797575.png)